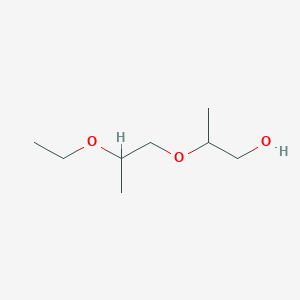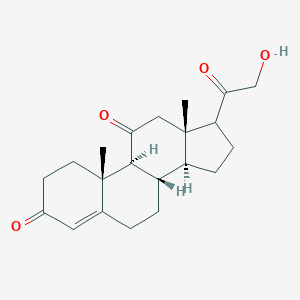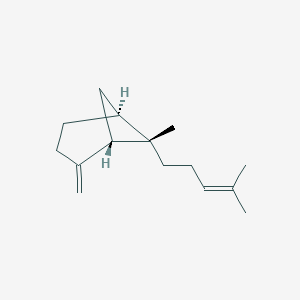
dipropylene glycol ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: dipropylene glycol ethyl ether can be synthesized through the reaction of 1-propanol with 2-ethoxypropene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous reaction of 1-propanol and 2-ethoxypropene in a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: dipropylene glycol ethyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
dipropylene glycol ethyl ether is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of dipropylene glycol ethyl ether involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt the hydrogen bonding network in water, enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the solubilization and transport of active pharmaceutical ingredients .
Comparison with Similar Compounds
1-(2-Methoxypropoxy)-2-propanol: Similar in structure but with a methoxy group instead of an ethoxy group.
Dipropylene glycol ethyl ether: Another ether compound with similar solvent properties.
Uniqueness: this compound is unique due to its specific ether linkage, which imparts distinct solvent properties and reactivity compared to other similar compounds. Its ability to dissolve a wide range of compounds makes it particularly valuable in various industrial and research applications .
Properties
IUPAC Name |
2-(2-ethoxypropoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLEKBQSDTQGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)COC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892994 |
Source


|
| Record name | 2-(2-ethoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-24-6 |
Source


|
| Record name | 2-(2-Ethoxypropoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
